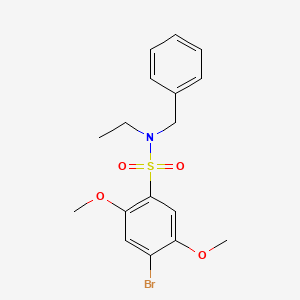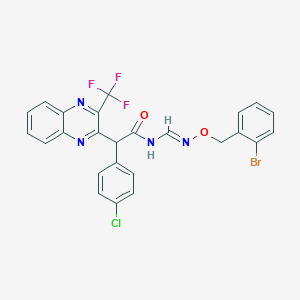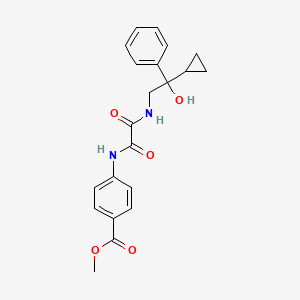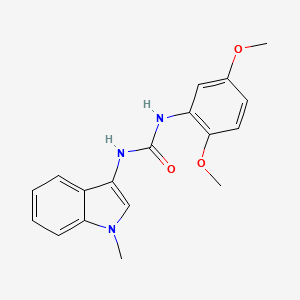
1-(2,5-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as DOI, is a synthetic compound that belongs to the family of phenethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which plays a crucial role in the regulation of mood, cognition, and perception. DOI has gained significant attention in the scientific community due to its potential applications in various research fields, including neuroscience, pharmacology, and psychiatry.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study by Mistry et al. (2011) explored the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives for mild steel in acidic conditions. Although not directly related to the specific compound , this research highlights the utility of urea derivatives in protecting metal surfaces from corrosion, suggesting potential research directions for "1-(2,5-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea" in similar applications (Mistry, Patel, Patel, & Jauhari, 2011).
Crystal Structure Analysis
Research by Choi et al. (2010) on similar compounds, such as "1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea" and "N-(2,5-Dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea," provides insight into the crystal structure and hydrogen bonding of dimethoxyphenyl urea derivatives. These studies demonstrate the importance of structural analysis in understanding the physical and chemical properties of urea derivatives, which could be relevant to the compound of interest (Choi, Lee, Han, Kang, & Sung, 2010), (Choi, Han, Shim, Kang, & Sung, 2010).
Anticancer Agent Development
A study by Feng et al. (2020) on the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents underlines the therapeutic potential of urea derivatives in medicinal chemistry. This research illustrates how structural modifications of urea compounds can lead to significant antiproliferative effects against various cancer cell lines, indicating possible research avenues for "1-(2,5-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea" in oncological applications (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).
Synthetic and Structural Analysis
Tariq et al. (2020) conducted synthesis and structural analysis of novel indole derivatives, highlighting the diverse applications of indole-based compounds in fields ranging from material science to pharmaceuticals. This study provides a foundation for the exploration of "1-(2,5-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea" in various domains, considering its indole component (Tariq, Raza, Khalid, Rubab, Khan, Ali, Tahir, & Braga, 2020).
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-21-11-15(13-6-4-5-7-16(13)21)20-18(22)19-14-10-12(23-2)8-9-17(14)24-3/h4-11H,1-3H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNMHWRMLZHYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

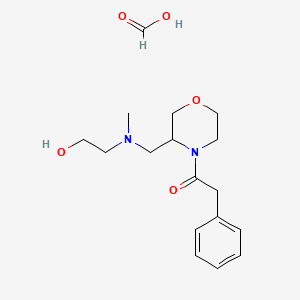
![N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2706654.png)
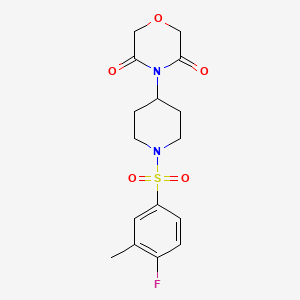
![1-Bromo-8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2706658.png)
![2-[(3-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2706659.png)
![5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2706661.png)
![3-[(Furan-2-yl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one](/img/structure/B2706662.png)
![1-[(5-chloro-3-methyl-1-benzothiophen-2-yl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2706663.png)
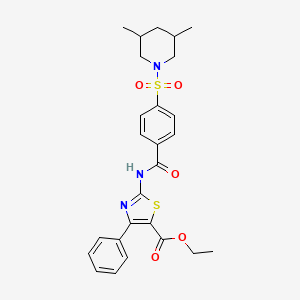
![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2706668.png)
